molecular formula C15H11NO3 B12877528 2(3H)-Benzoxazolone, 6-(phenylacetyl)- CAS No. 54903-13-8

2(3H)-Benzoxazolone, 6-(phenylacetyl)-

Cat. No.: B12877528
CAS No.: 54903-13-8
M. Wt: 253.25 g/mol
InChI Key: BUZFSNQGRCSNEY-UHFFFAOYSA-N
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Description

2(3H)-Benzoxazolone, 6-(phenylacetyl)-: is a heterocyclic organic compound that belongs to the benzoxazolone family. Benzoxazolones are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzoxazolone core with a phenylacetyl group attached at the 6-position, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Benzoxazolone, 6-(phenylacetyl)- typically involves the reaction of 2-aminophenol with phenylacetic acid derivatives. One common method is the condensation of 2-aminophenol with phenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the benzoxazolone ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as metal oxides or zeolites may be employed to improve the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2(3H)-Benzoxazolone, 6-(phenylacetyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2(3H)-Benzoxazolone, 6-(phenylacetyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it can interact with cellular signaling pathways, influencing cell proliferation and apoptosis .

Comparison with Similar Compounds

Uniqueness: 2(3H)-Benzoxazolone, 6-(phenylacetyl)- is unique due to the presence of the phenylacetyl group, which enhances its biological activity and provides additional sites for chemical modification. This structural feature distinguishes it from other benzoxazolone derivatives and contributes to its diverse applications in research and industry .

Properties

CAS No.

54903-13-8

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

6-(2-phenylacetyl)-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C15H11NO3/c17-13(8-10-4-2-1-3-5-10)11-6-7-12-14(9-11)19-15(18)16-12/h1-7,9H,8H2,(H,16,18)

InChI Key

BUZFSNQGRCSNEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC3=C(C=C2)NC(=O)O3

Origin of Product

United States

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